molecular formula C21H14N4O2 B2863768 1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone CAS No. 799821-26-4

1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone

Cat. No.: B2863768
CAS No.: 799821-26-4
M. Wt: 354.369
InChI Key: KGXWSNMSUJDEHT-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[4,5-b]quinoxaline Derivatives in Medicinal Chemistry

The imidazo[4,5-b]quinoxaline scaffold emerged in the late 20th century as a structurally rigid heterocycle with potential enzyme-inhibiting properties. Early work by researchers demonstrated that 6,7-dichloroimidazo[4,5-b]quinoxaline ribonucleosides exhibited antiviral activity against herpesviruses, though cytotoxicity limited clinical utility. These studies established the importance of N-ribosylation at the 1-position and halogenation at the 6,7-positions for modulating bioactivity. The discovery that 2-substituted derivatives (e.g., 2-cyclopropylamino groups) could alter target selectivity spurred further exploration of functionalization strategies. By the 2010s, imidazoquinoxalines gained attention as kinase inhibitors and DNA intercalators, with modifications at the 2-position proving critical for optimizing solubility and binding affinity.

Emergence of Furan-Substituted Heterocyclic Compounds in Academic Research

Furan rings, with their oxygen heteroatom and conjugated π-system, have become key substituents in medicinal chemistry due to their dual role as hydrogen-bond acceptors and bioavailability enhancers. In imidazoquinoxaline systems, furan substitution at the 2-position introduces steric and electronic effects that perturb planar stacking interactions. For instance, 2-(furan-2-yl) groups in related imidazo[4,5-b]pyridines improved antimicrobial activity against Bacillus cereus by 40% compared to phenyl analogs. This enhancement is attributed to furan’s ability to engage in dipole-dipole interactions with bacterial membrane proteins while maintaining low cytotoxicity.

Significance of Acetophenone-Functionalized Heterocycles in Drug Discovery

Acetophenone moieties, particularly when para-substituted on aromatic systems, serve as versatile pharmacophores. The ketone group in 1-(4-substituted-phenyl)ethanone derivatives participates in hydrogen bonding with catalytic lysine residues in kinases, as demonstrated in crystallographic studies of analogous compounds. In the context of imidazoquinoxalines, the acetophenone group at the 1-position likely enhances blood-brain barrier permeability due to its moderate lipophilicity (clogP ≈ 2.1). Computational models suggest that this substituent also reduces π-π stacking aggregation, improving solubility in aqueous media by up to 30% compared to unsubstituted analogs.

Current Research Landscape of Imidazoquinoxaline Derivatives

Contemporary synthesis strategies emphasize regioselective functionalization and green chemistry principles. A 2023 study detailed the alkylation of imidazo[4,5-b]pyridines under phase-transfer catalysis (PTC), achieving 49% yields for N^3-benzylated derivatives. Parallel work optimized imidazoquinoxaline synthesis using Wang-OSO3H resin in water, reducing reaction times from 48 hours to 6 hours. These advancements enable scalable production of derivatives like 1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone. Current biological evaluations focus on:

  • Antimicrobial activity : MIC values ≤ 8 μg/mL against Gram-positive pathogens
  • Kinase inhibition : IC50 < 100 nM for CDK2/cyclin E complexes
  • DNA interaction : Kd ≈ 10^5 M^-1 for AT-rich sequences

Table 1: Recent Advances in Imidazoquinoxaline Derivative Synthesis

Synthetic Method Key Features Yield (%) Reference
Phase-transfer alkylation N^3-selective, room temperature 49
Wang-OSO3H catalysis Aqueous conditions, short reaction time 88
TMSOTf-mediated glycosylation β-Selective ribosylation 88

Properties

IUPAC Name

1-[4-[2-(furan-2-yl)imidazo[4,5-b]quinoxalin-3-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2/c1-13(26)14-8-10-15(11-9-14)25-20(18-7-4-12-27-18)24-19-21(25)23-17-6-3-2-5-16(17)22-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXWSNMSUJDEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles.

Biochemical Pathways

The compound is involved in the Weidenhagen reaction, which involves the synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine. The downstream effects of this pathway are currently unknown and require further investigation.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. It has been suggested that the compound may have potential antitumor activity

Biological Activity

1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone, also known by its CAS number 799821-26-4, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates the furan ring and imidazoquinoxaline structures, both of which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H14N4O2, with a molecular weight of approximately 354.36 g/mol. Its structure features a furan moiety linked to an imidazoquinoxaline core, which may contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of imidazoquinoxaline exhibit significant anticancer activities. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

CompoundCell Lines TestedIC50 (µM)
Compound AHeLa, A5490.8 - 3.8
Compound BPC3, HCT1162.6 - 6.8
Target CompoundHeLa, PC3, A549, HCT116TBD

In vitro studies indicate that this compound could inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth and survival .

Antimicrobial Activity

The furan ring present in the compound has been linked to antimicrobial properties. Compounds containing similar structural motifs have been reported to exhibit activity against various bacterial and fungal strains, suggesting that this compound may also possess such properties .

The biological activity of this compound is believed to arise from its ability to interact with multiple biological targets:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell signaling pathways.
  • GABA Receptor Modulation : Some derivatives exhibit affinity for GABA receptors, suggesting potential anxiolytic effects alongside their anticancer properties .

Study on Antiproliferative Effects

A study conducted on a series of quinoxaline derivatives revealed that compounds with structural similarities to this compound demonstrated potent antiproliferative effects against resistant cancer cell lines. The study highlighted the importance of the furan moiety in enhancing cytotoxicity by disrupting cellular processes essential for tumor survival .

Structure-Activity Relationship (SAR)

Research focusing on the SAR of quinoxaline derivatives has provided insights into how modifications at various positions affect biological activity. The presence of electron-withdrawing groups on the phenyl ring significantly increased the potency against certain cancer cell lines, indicating that further optimization of this compound could enhance its therapeutic potential .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Data/Applications
1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone Imidazo[4,5-c]quinoline Isobutyl at N1, acetophenone via phenyl linker C22H22N4O 358.44 Immunomodulatory activity
2-(4-(2-Oxo-8-(pyridin-4-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)acetonitrile Imidazo[4,5-c]quinoline Pyridin-4-yl at position 8, nitrile substituent C21H14N4O 338.37 LCMS: [M+H]+ 414; Yield: 12%
4-[(6-Chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one Imidazo[4,5-b]quinoxaline Chloro, diphenyl, pyrazolone substituents C34H24ClN7O 582.06 GHS safety data reported
1-(CHLOROACETYL)-5-(2-FURYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE Pyrazole Furan-2-yl, chloroacetyl, 4-methylphenyl substituents C16H15ClN2O2 302.76 CAS: 625109-32-2; Predicted pKa: 4.44

Key Observations :

  • Substituent Effects: The furan-2-yl group (as in the target compound and ) introduces electron-donating character and planar geometry, enhancing interactions with aromatic receptors. Acetophenone vs. Nitrile: The ketone group in the target compound may improve solubility compared to the nitrile in , but could reduce metabolic stability.

Yield Comparison :

  • Yields for imidazo[4,5-c]quinoline derivatives range from 12% () to 32% (), suggesting similar challenges in purifying fused heterocycles.

Physicochemical and Spectroscopic Properties

  • Molecular Weight: The target compound’s estimated molecular weight (~425–450 g/mol) aligns with imidazo[4,5-b]quinoxaline analogs (e.g., : 582.06 g/mol).
  • LCMS Data : Analogous compounds show [M+H]+ peaks at 414–428 (), consistent with the addition of substituents like furan or pyridine.
  • Predicted Properties : For furan-containing analogs (), density (1.43 g/cm³) and boiling points (~572°C) suggest high thermal stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Multi-step synthesis typically involves (i) coupling furan-2-yl groups to the imidazo[4,5-b]quinoxaline core, followed by (ii) introducing the ethanone moiety via Friedel-Crafts acylation or nucleophilic substitution. Key parameters include temperature control (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF for imidazole ring formation), and catalyst optimization (e.g., Lewis acids for acylation). Reaction progress should be monitored via TLC or HPLC . Yield improvement strategies include using continuous flow reactors to enhance mixing and reduce side reactions .

Q. What analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of substituents, particularly distinguishing between imidazo[4,5-b]quinoxaline isomers.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Employ SHELXL for refining crystal structures, especially when resolving ambiguities in planar heterocyclic systems (e.g., imidazo-quinoxaline vs. imidazo-pyrazine) .
  • HPLC-PDA : Ensure purity (>95%) and detect trace byproducts .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for calculating HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Basis sets like 6-31G(d,p) are suitable for heterocyclic systems. Exact exchange terms improve accuracy for thermochemical properties (e.g., ionization potentials) . For correlation energy, the Colle-Salvetti formula adapted to DFT provides reliable results for conjugated systems .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Step 1 : Re-optimize DFT geometries using solvent models (e.g., PCM for DMSO) to account for solvation effects.
  • Step 2 : Compare calculated 1H^1H-NMR shifts (via GIAO method) with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal packing effects.
  • Step 3 : Validate via solid-state NMR or variable-temperature studies to assess dynamic effects .

Q. What strategies mitigate challenges in crystallizing imidazo[4,5-b]quinoxaline derivatives?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality.
  • Additives : Introduce trace amounts of co-solvents (e.g., ethyl acetate) to disrupt π-π stacking.
  • Temperature Gradients : Gradual cooling (0.5°C/hr) reduces lattice defects. SHELX refinement requires high-resolution data (≤0.8 Å) to resolve overlapping electron density in planar systems .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substitutions on the furan (e.g., 5-nitro vs. 5-methyl) and imidazo-quinoxaline (e.g., N-methylation) to assess electronic effects.
  • Biological Assays : Use fluorescence-based assays (e.g., kinase inhibition) and compare IC50_{50} values.
  • Data Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with activity. For example, electron-withdrawing groups on furan may enhance binding to aromatic receptors .

Q. What mechanistic insights can be gained from studying photodegradation pathways?

  • Methodological Answer :

  • Experimental Design : Expose the compound to UV-Vis light (300–500 nm) and monitor degradation via LC-MS.
  • Radical Trapping : Use spin traps (e.g., DMPO) in EPR studies to identify reactive oxygen species (ROS).
  • Computational Modeling : TD-DFT calculations predict excited-state behavior and bond cleavage sites .

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